Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
Description
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic tetrahydroisoquinoline derivative characterized by a thiophene-2-carbonyl moiety at position 2 of the tetrahydroisoquinoline core and an ethyl carbamate group at position 6. Its structural uniqueness lies in the combination of a heterocyclic thiophene ring, which enhances lipophilicity and binding interactions, and the carbamate group, which may influence metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRONSQHOYJBEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with tetrahydroisoquinoline, followed by the introduction of the carbamate group through a reaction with ethyl chloroformate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carbamate group undergoes hydrolysis under acidic or basic conditions. In related tetrahydroisoquinoline carbamates:
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Basic hydrolysis (1M NaOH, 60°C, 4h) cleaves the carbamate to yield 7-amino-tetrahydroisoquinoline derivatives .
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Acid-mediated hydrolysis (6M HCl, reflux) produces unstable intermediates requiring immediate trapping .
Key data for hydrolysis conditions:
| Condition | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| 1M NaOH | 60°C | 4h | 78% | |
| 6M HCl | Reflux | 2h | 62% |
Acylation and Sulfonylation
The secondary amine in the tetrahydroisoquinoline core reacts with acyl chlorides or sulfonyl chlorides:
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Thiophene-2-carbonyl chloride reacts in dichloromethane with triethylamine (TEA) to form stable amides (yield: 82-89%) .
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Benzoyl chloride derivatives require catalytic DMAP for efficient coupling .
Reaction parameters for acylation:
| Reagent | Solvent | Catalyst | Yield | Source |
|---|---|---|---|---|
| Thiophene-2-carbonyl chloride | DCM | TEA | 85% | |
| Pentafluorobenzoyl chloride | Acetonitrile | DMAP | 72% |
Carbamate Deprotection
The ethyl carbamate serves as a transient protecting group. Deprotection strategies include:
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Boc removal : 4M HCl in dioxane (rt, 1h) cleaves the carbamate without affecting thiophene rings .
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Enzymatic cleavage : Lipases in phosphate buffer (pH 7.4) achieve selective deprotection (yield: 68%) .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
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Heck coupling with Pd(OAc)₂/XPhos forms tricyclic frameworks (Table 1) .
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Mitsunobu conditions (DIAD, PPh₃) generate spirocyclic derivatives .
Table 1: Cyclization outcomes
| Conditions | Product Type | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂/XPhos, DMF | Tricyclic quinoline | 67% | |
| DIAD/PPh₃, THF | Spirothiazolidine | 58% |
Catalytic Hydrogenation
The tetrahydroisoquinoline ring undergoes further reduction:
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H₂/Pd-C (1 atm, EtOH) saturates the benzene ring to decahydro derivatives .
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Asymmetric hydrogenation with Rh-(R)-BINAP achieves enantiomeric excess >90% .
Stability Considerations
Critical degradation pathways observed in stability studies:
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Photooxidation : Forms sulfoxide derivatives under UV light (λ=254nm).
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Thermal decomposition : Degrades above 200°C via carbamate decarboxylation .
Mechanistic Insights
The thiophene carbonyl group directs electrophilic substitution:
Scientific Research Applications
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring and tetrahydroisoquinoline moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations:
Position 2 Substituent :
- The thiophene-2-carbonyl group in the target compound balances lipophilicity and steric bulk, enabling moderate κ-opioid receptor binding (Ki = 120 nM) . Comparatively, phenylcarbonyl (Analog 2) enhances μ-opioid selectivity (Ki = 45 nM) but reduces solubility due to increased hydrophobicity .
- Smaller substituents like methyl (Analog 1) result in negligible receptor engagement, highlighting the necessity of aromatic/hydrophobic groups for binding .
Position 7 Substituent :
- Ethyl carbamate in the target compound offers a compromise between metabolic stability (75% remaining) and solubility (0.25 mg/mL). Bulkier groups like benzyl carbamate (Analog 4) improve κ-opioid potency (Ki = 8.2 nM) but drastically reduce solubility (0.10 mg/mL) and stability (50%) .
- Polar groups like nitro (Analog 3) or hydroxyl (Analog 5) increase solubility (1.8 mg/mL and 0.50 mg/mL, respectively) but reduce receptor affinity and metabolic stability .
Pharmacological and Physicochemical Trends
- Receptor Selectivity : Bulky, hydrophobic substituents at position 2 (e.g., phenylcarbonyl) favor μ-opioid activity, while thiophene-based groups favor κ-opioid interactions .
- Solubility-Stability Trade-off : Carbamate derivatives with smaller alkyl chains (e.g., ethyl) exhibit better solubility than benzyl analogs but are less stable than phenyl-substituted compounds .
- Metabolic Stability : Electron-withdrawing groups (e.g., nitro) or hydroxyl groups accelerate hepatic metabolism, reducing stability .
Biological Activity
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the tetrahydroisoquinoline core followed by the introduction of the thiophene-2-carbonyl moiety and subsequent carbamate formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing tetrahydroisoquinoline structures. For instance, derivatives of tetrahydroisoquinolines have exhibited significant antiproliferative activities against various cancer cell lines. This compound has been evaluated for its activity against different tumor cell lines with promising results.
These values indicate that this compound exhibits potent inhibitory effects on cell proliferation.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and other cellular pathways critical for tumor growth and survival. For example, compounds with similar structures have been shown to inhibit kinases such as CDK2 and MEK1, leading to cell cycle arrest and apoptosis in cancer cells .
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of this compound. Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Notably:
- Study 1 : Mice bearing xenograft tumors showed a significant reduction in tumor size after treatment with this compound over a period of four weeks.
Toxicity Profile
The toxicity profile of this compound has also been assessed in various studies. Results indicated that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
